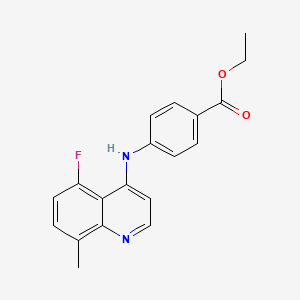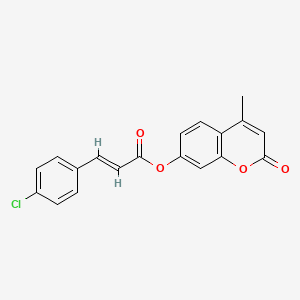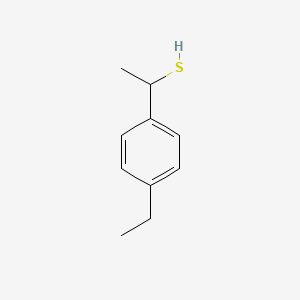methanethione](/img/structure/B12121264.png)
[5-(2-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorphenyl)furan-2-ylmethanthion ist eine chemische Verbindung, die einen Furanring aufweist, der mit einer 2-Fluorphenylgruppe und einer Morpholin-4-ylmethanthiongruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Fluorphenyl)furan-2-ylmethanthion umfasst typischerweise die folgenden Schritte:
Bildung des Furanrings: Der Furanring kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der 2-Fluorphenylgruppe: Die 2-Fluorphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von 2-Fluorbenzoylchlorid und einem Lewis-Säure-Katalysator eingeführt werden.
Anbindung der Morpholin-4-ylmethanthiongruppe: Dieser Schritt beinhaltet die Reaktion von Morpholin mit Schwefelkohlenstoff zur Bildung von Morpholin-4-ylmethanthion, das anschließend durch eine nucleophile Substitutionsreaktion an den Furanring gekoppelt wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher katalytischer Systeme, kontinuierlicher Strömungsreaktoren und Reinigungsverfahren wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Fluorphenyl)furan-2-ylmethanthion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,5-dion-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.
Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können in Gegenwart einer geeigneten Base verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Furan-2,5-dion-Derivate.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorphenyl)furan-2-ylmethanthion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Als potenzielles Therapeutikum aufgrund seiner einzigartigen strukturellen Merkmale untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Fluorphenyl)furan-2-ylmethanthion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an zellulären Prozessen beteiligt sind, was zu veränderten Zellfunktionen führt.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)furan-2-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Pyridin-2-yl)pyrimidin-Derivate: Diese Verbindungen weisen ebenfalls heterocyclische Ringe auf und wurden auf ihre biologischen Aktivitäten untersucht.
Imidazolhaltige Verbindungen: Imidazolderivate sind für ihre breite Palette an chemischen und biologischen Eigenschaften bekannt.
Einzigartigkeit
5-(2-Fluorphenyl)furan-2-ylmethanthion ist durch seine Kombination aus einem Furanring, einer Fluorphenylgruppe und einer Morpholin-4-ylmethanthion-Einheit einzigartig. Diese einzigartige Struktur verleiht ihm eine deutliche chemische Reaktivität und potenzielle biologische Aktivitäten, die ihn von anderen ähnlichen Verbindungen abheben.
Eigenschaften
Molekularformel |
C15H14FNO2S |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
[5-(2-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C15H14FNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
InChI-Schlüssel |
XKINNDHUVBCUFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)
![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)

![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)



![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12121261.png)


![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
